

Spectroscopic Analysis of Tinuvin 123: A Technical Guide

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Compound of Interest

Compound Name: Tinuvin 123

Cat. No.: B1209033

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Introduction

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1][2][3] It is chemically identified as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidiny) ester.[1][4] As a HALS, its primary function is not to absorb UV radiation, but to inhibit the degradation of polymers by scavenging free radicals formed during photo-oxidation. This technical guide provides an in-depth overview of the spectroscopic analysis of **Tinuvin 123**, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical Structure

The chemical structure of **Tinuvin 123** is fundamental to understanding its spectroscopic properties.

Chemical Name: Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidiny) ester[1][4]

CAS Number: 129757-67-1[1][4] Molecular Formula: C₄₄H₈₄N₂O₆[5]

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Tinuvin 123, as a HALS, is not a primary UV absorber. Its main role is to protect materials from the harmful effects of UV radiation by scavenging free radicals. Consequently, its UV-Vis spectrum is not expected to show strong absorption bands in the typical UV-A or UV-B regions. The performance of **Tinuvin 123** can be significantly enhanced when used in combination with a UV absorber.^{[1][3]}

A UV-Vis spectrum of **Tinuvin 123** is anticipated to have low absorbance across the 200-800 nm range. Any observed absorbance would likely be due to electronic transitions within the molecule's chromophores, such as the carbonyl groups of the ester functionality.

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Electronic Transition
~210 nm	Low	$n \rightarrow \sigma^*$ (C=O)

Note: This is an expected characteristic based on the chemical structure. Actual values may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **Tinuvin 123** will be characterized by absorption bands corresponding to its ester, alkane, and amine functionalities.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
2960 - 2850	C-H stretching	Alkanes (-CH ₃ , -CH ₂ -)
1735 - 1750	C=O stretching	Ester
1470 - 1350	C-H bending	Alkanes (-CH ₃ , -CH ₂ -)
1250 - 1000	C-O stretching	Ester
1100 - 1000	C-N stretching	Amine

Note: These are expected peak positions. The actual spectrum may show additional peaks and variations in intensity and exact wavenumber.

Experimental Protocols

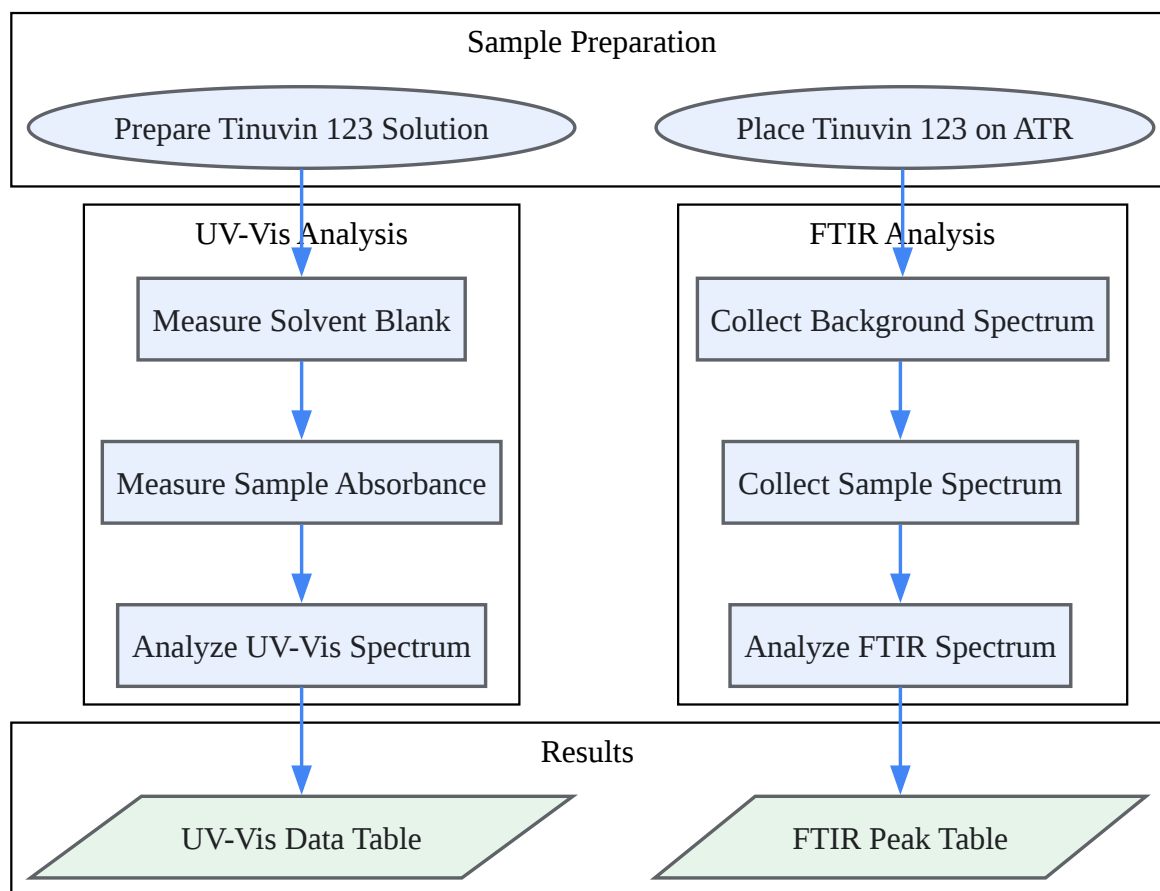
UV-Vis Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
- Sample Preparation:
 - Prepare a stock solution of **Tinuvin 123** in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol).
 - From the stock solution, prepare a series of dilutions of known concentrations.
- Blank Measurement:
 - Fill a quartz cuvette with the solvent used for sample preparation.
 - Place the cuvette in the reference beam path of the spectrophotometer.
 - Run a baseline correction to zero the instrument.
- Sample Measurement:
 - Rinse the sample cuvette with a small amount of the diluted **Tinuvin 123** solution before filling it.
 - Place the sample cuvette in the sample beam path.
 - Scan the sample across the desired wavelength range (e.g., 200-800 nm).
- Data Analysis:
 - Record the absorbance values at the wavelength of maximum absorption (λ_{max}), if any.
 - Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity.

FTIR Spectroscopy Protocol

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell for liquids).
- Sample Preparation (ATR Method):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Apply a small drop of liquid **Tinuvin 123** directly onto the ATR crystal to ensure full coverage.
- Background Spectrum:
 - With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Spectrum:
 - With the sample on the ATR crystal, collect the sample spectrum.
 - Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Process the collected spectrum (e.g., baseline correction, smoothing).
 - Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on their wavenumbers.

Logical Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the spectroscopic analysis of **Tinuvin 123**.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of **Tinuvin 123** and provides detailed protocols for its analysis using UV-Vis and FTIR spectroscopy. While **Tinuvin 123** is not a primary UV absorber, UV-Vis spectroscopy can be used for its quantitative analysis. FTIR spectroscopy is an invaluable tool for the qualitative identification of **Tinuvin 123** through its characteristic functional group absorptions. The provided methodologies and expected data serve as a valuable resource for researchers and professionals working with this important hindered amine light stabilizer.

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